Taberdivarine H

Descripción general

Descripción

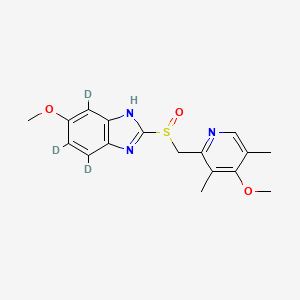

Taberdivarine H is a natural product from Tabernaemontana officinalis . It is an alkaloid isolated from the aerial parts of Tabernaemontana officinalis . It has been found to exhibit cytotoxicity against three human cancer cell lines HeLa, MCF-7, and SW480 with IC50 values ranging from 1.42 to 11.35 µM .

Synthesis Analysis

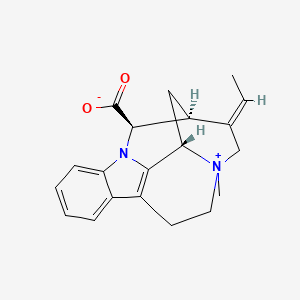

The total synthesis of Taberdivarine H has been achieved through a strategy involving late-stage construction of the D ring by Michael addition of a vinylic nucleophile to a 2-indolyl acrylate moiety . While the intramolecular Michael addition did not succeed, a diastereoselective unusual intermolecular 1,4-addition of a functionalized vinyl lithium reagent to a readily accessible Michael acceptor was performed .Molecular Structure Analysis

The absolute configurations of the chiral centers were reflected in the molecular structure of the natural pleiocarpamane analog Taberdivarine H (zwitterion) and were established by an XSA as the trihydrate .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Taberdivarine H include a Michael addition of a vinylic nucleophile to a 2-indolyl acrylate moiety, an intermolecular 1,4-addition of a functionalized vinyl lithium reagent to a readily accessible Michael acceptor, and a final cyclization achieved by nucleophilic substitution into an ammonium intermediate .Physical And Chemical Properties Analysis

Taberdivarine H has a molecular formula of C20H22N2O2 and a molecular weight of 322.41 . It appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Cytotoxic Properties Against Cancer Cells : Taberdivarine H exhibits cytotoxicity against various human cancer cell lines, including HeLa, MCF-7, and SW480. This discovery suggests its potential as a therapeutic agent in cancer treatment. The cytotoxic effects of Taberdivarine H were identified in a study where various alkaloids were isolated from the aerial parts of Tabernaemontana officinalis (Zhang et al., 2015).

Structural Analysis and Derivation : The synthesis and structural analysis of Taberdivarine H, along with other related alkaloids, have been explored. This includes studies on the oxidative cyclization of the geissoschizine skeleton for the enantioselective total synthesis of mavacuran alkaloids, which comprise Taberdivarine H. Such research is vital for understanding the compound's chemical nature and potential for drug development (Jarret et al., 2019).

Potential in Bioactive Compound Research : Studies have shown that compounds similar to Taberdivarine H, derived from plants like Tabernaemontana divaricata, possess bioactive properties. This indicates a broader range of potential applications in pharmaceuticals and therapeutic treatments (Yuwen et al., 2018).

Exploration of New Alkaloid Types : Research on Tabernaemontana divaricata and related species has led to the discovery of various new alkaloids, including Taberdivarine H. These studies contribute to the expanding knowledge of alkaloid diversity and their potential applications in medicine and pharmacology (Chen et al., 2021).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(13E,14S,16S,18R)-13-ethylidene-11-methyl-1-aza-11-azoniapentacyclo[12.3.1.02,7.08,17.011,16]octadeca-2,4,6,8(17)-tetraene-18-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-3-12-11-22(2)9-8-14-13-6-4-5-7-16(13)21-18(14)17(22)10-15(12)19(21)20(23)24/h3-7,15,17,19H,8-11H2,1-2H3/b12-3-/t15-,17-,19+,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYUFXAXLKULGV-SFQLIIISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C[N+]2(CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[N+]2(CCC3=C4[C@@H]2C[C@@H]1[C@@H](N4C5=CC=CC=C35)C(=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 134715098 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.